2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone
Description
The compound 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone features an imidazo[2,1-b]thiazole core substituted at the 6-position with a 4-ethoxyphenyl group and at the 3-position with an acetyl moiety linked to a 2-methylindoline ring. The ethoxy group (–OCH₂CH₃) is an electron-donating substituent, which may enhance lipophilicity and influence binding interactions with biological targets.
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-3-29-20-10-8-17(9-11-20)21-14-26-19(15-30-24(26)25-21)13-23(28)27-16(2)12-18-6-4-5-7-22(18)27/h4-11,14-16H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHEGMARFOWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4C(CC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by cyclization reactions involving thioamides and α-haloketones under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using ethoxybenzene derivatives.
Attachment of the Indolinyl Moiety: This can be done through nucleophilic substitution reactions or coupling reactions using indoline derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indolinyl moiety, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can occur at the imidazo[2,1-b]thiazole core, potentially altering its electronic properties.
Substitution: The ethoxyphenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving imidazo[2,1-b]thiazoles.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with imidazo[2,1-b]thiazole cores can interact with various enzymes and receptors, modulating their activity. The ethoxyphenyl and indolinyl groups may enhance binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Variations on the Imidazo[2,1-b]Thiazole Core
The biological activity of imidazo[2,1-b]thiazole derivatives is highly dependent on substituents at the 6- and 3-positions. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Imidazo[2,1-b]Thiazole Derivatives
Key Observations :
- Electron-donating groups (e.g., ethoxy, methoxy) may enhance solubility and modulate target affinity compared to electron-withdrawing groups (e.g., Cl, Br, NO₂), which often improve metabolic stability .
Key Observations :
- Cytotoxicity : Compound 5l (4-chlorophenyl) demonstrates potent activity against MDA-MB-231 cells, surpassing the reference drug sorafenib. The target compound’s 4-ethoxyphenyl group may exhibit similar or improved activity due to enhanced membrane permeability .
- Enzyme Inhibition : The hydrazinecarbothioamide moiety in 3d is critical for AR inhibition. The target compound’s indoline group lacks this functionality but may interact with alternative enzyme targets .
- Antimicrobial Activity : Analogs with 4-nitrophenyl (2c) or 4-chlorophenyl (3a-j ) substituents show broad-spectrum activity, suggesting that the target compound’s ethoxy group could be explored in similar assays .
Biological Activity
Overview
The compound 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a member of the imidazo[2,1-b]thiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in anticancer, antimicrobial, and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.54 g/mol. Its structure features an imidazo[2,1-b]thiazole core substituted with a 4-ethoxyphenyl group and a 2-methylindolin moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.54 g/mol |
| IUPAC Name | This compound |
| CAS Number | 897462-66-7 |
Anticancer Activity
Research indicates that imidazo[2,1-b]thiazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that such compounds can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspase pathways. For instance, derivatives similar to this compound demonstrated IC50 values in the micromolar range against various cancer cell lines such as HCT-116 and HepG2 .
- Inhibition of Matrix Metalloproteinases (MMPs) : The anticancer mechanism may also involve the inhibition of MMPs, which play a critical role in tumor metastasis .
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have shown promising antimicrobial properties. The compound's structural features contribute to its effectiveness against a range of bacterial strains. For example:
- Broad-Spectrum Antibacterial Effects : Compounds within this class have been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disk diffusion assays .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives revealed that the compound exhibited potent cytotoxicity against colorectal cancer cell lines (HCT-116 and HT-29). The mechanism was primarily through apoptosis induction as evidenced by increased caspase activity and mitochondrial dysfunction .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, this compound was tested against several pathogenic bacteria. It demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values indicating strong antibacterial action .
Q & A
Q. What are the recommended synthetic routes for 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the imidazo[2,1-b]thiazole core via a one-pot, three-component reaction using aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene under solvent-free conditions with Eaton’s reagent (yields 90–96%) .
- Step 2 : Introduction of the 4-ethoxyphenyl group via Friedel-Crafts acylation, optimized at 80°C with Eaton’s reagent as a dual-function catalyst (activates carbonyl groups and facilitates nucleophilic addition) .
- Step 3 : Coupling with 2-methylindoline using a thioether linkage, requiring controlled pH and temperature to avoid side reactions .
Q. Which analytical techniques are critical for characterizing intermediates and the final compound?
- HPLC : Monitors reaction progress and purity (>95% purity threshold) .
- NMR Spectroscopy : Confirms regiochemistry of the imidazo[2,1-b]thiazole core and substitution patterns (e.g., δ 7.99–8.01 ppm for aromatic protons in similar structures) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., EI-MS m/z 282 [M+1] for related compounds) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in fused heterocycles .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for higher yields?
- Design of Experiments (DoE) : Use statistical models to evaluate variables like temperature, catalyst loading (e.g., Eaton’s reagent vs. PTSA), and solvent effects (Table 1, ). For example, Eaton’s reagent under solvent-free conditions at 80°C achieves 90% yield, while FeCl₃ in ethanol yields <32% .
- Mechanistic Probes : Monitor intermediates via TLC and in situ IR spectroscopy to identify rate-limiting steps (e.g., Michael addition vs. cyclization) .
Q. How to resolve contradictory data in pharmacological activity studies?
- Comparative Assays : Test against reference compounds with known biological profiles (e.g., imidazo[2,1-b]thiazoles with anti-inflammatory or anticancer activity) .
- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl) and evaluate changes in target binding (e.g., kinase inhibition assays) .
- Dose-Response Studies : Address discrepancies in IC₅₀ values by standardizing cell lines and assay protocols .
Q. What computational methods support mechanistic insights into its reactivity?
- DFT Calculations : Model the dual role of Eaton’s reagent in activating carbonyl groups and stabilizing transition states during Friedel-Crafts acylation .
- Molecular Docking : Predict interactions between the compound’s indole moiety and biological targets (e.g., ATP-binding pockets in kinases) .
Q. How to address spectral data contradictions in structural elucidation?
- Multi-Technique Validation : Cross-verify NMR assignments with HSQC/HMBC experiments and compare to crystallographic data (e.g., C–C bond lengths in fused rings) .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace regioselectivity in heterocycle formation .
Methodological Guidelines
- Synthesis Optimization : Prioritize solvent-free conditions with Eaton’s reagent for imidazo[2,1-b]thiazole synthesis (90% yield) over traditional Lewis acids like AlCl₃ (32% yield) .
- Biological Evaluation : Screen against panels of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting the compound’s thiazole-indole hybrid structure may enhance DNA intercalation .
- Data Conflict Resolution : Replicate experiments under standardized conditions (e.g., 37°C, 5% CO₂ for cell studies) and use meta-analysis to reconcile divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
